molecular formula C12H11BClNO3 B2765816 2-Benzyloxy-3-chloropyridine-4-boronic acid CAS No. 1987879-13-9

2-Benzyloxy-3-chloropyridine-4-boronic acid

Cat. No.: B2765816
CAS No.: 1987879-13-9
M. Wt: 263.48
InChI Key: TWTQTIJOPRSDRZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQTIJOPRSDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Benzyloxy-3-chloropyridine-4-boronic acid typically involves the reaction of 2-benzyloxy-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity . Industrial production methods may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Benzyloxy-3-chloropyridine-4-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Role in Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Benzyloxy-3-chloropyridine-4-boronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is widely utilized for synthesizing biaryl compounds, which are essential in medicinal chemistry.

  • Mechanism : The compound acts as a boronic acid partner, reacting with aryl halides in the presence of palladium catalysts. This process is characterized by its mild reaction conditions and high functional group tolerance.
  • Case Study : In a study focused on asymmetric Suzuki-Miyaura reactions, this compound demonstrated excellent yields and enantioselectivity when coupled with various heterocycles . This highlights its potential for creating complex molecular architectures relevant to drug development.

Synthesis of Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo transformations such as protodeboronation allows for the generation of more complex structures.

  • Example : In the synthesis of certain anti-cancer agents, this compound has been utilized to introduce key functional groups that enhance biological activity .

Application in Material Science

In material science, boronic acids like this compound are employed to create new polymers and materials through cross-linking reactions.

  • Properties : The presence of the boron atom allows for reversible covalent bonding, which can be exploited to develop smart materials that respond to environmental stimuli.

Inhibitors in Biochemical Applications

Recent research has explored the use of this compound as a potential inhibitor for certain enzymes involved in bacterial resistance mechanisms.

  • Mechanism : The compound can inhibit siderophore biosynthesis pathways in bacteria such as Acinetobacter baumannii, which is critical for their virulence and survival under iron-limited conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Suzuki-Miyaura CouplingForms carbon-carbon bonds; used extensively in pharmaceutical synthesis
Pharmaceutical IntermediatesActs as an intermediate for synthesizing bioactive compounds
Material ScienceUtilized in creating polymers with reversible bonding properties
Biochemical InhibitorsPotential use as an enzyme inhibitor against bacterial infections

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Boronic Acid Derivatives

Table 1: Key Pyridine Derivatives
Compound Name CAS Number Substituents (Positions) Molecular Weight Key Differences vs. Target Compound
2-Benzyloxy-5-chloropyridine-3-boronic acid 850864-58-3 Cl (5), B(OH)₂ (3), benzyloxy (2) 263.48 Boronic acid at position 3; Cl at position 5
3-Chloro-2-methoxypyridine-4-boronic acid N/A Cl (3), B(OH)₂ (4), methoxy (2) 187.39 Methoxy instead of benzyloxy; smaller size
5-(Benzyloxycarbonylamino)pyridine-3-boronic acid 1218790-11-4 Benzyloxycarbonylamino (5), B(OH)₂ (3) 298.11 Amino-carbamate substituent; different reactivity

Key Observations :

  • Positional Isomerism: The placement of chlorine and boronic acid groups significantly alters electronic properties. For example, 2-Benzyloxy-5-chloropyridine-3-boronic acid has a less sterically hindered boronic acid group (position 3 vs.
  • Substituent Effects : Replacing benzyloxy with methoxy (e.g., 3-Chloro-2-methoxypyridine-4-boronic acid) reduces steric bulk and lipophilicity, which may improve aqueous solubility but decrease membrane permeability .

Phenyl-Based Boronic Acid Derivatives

Table 2: Phenyl Analogues
Compound Name CAS Number Core Structure Substituents (Positions) Molecular Weight Comparison Notes
4-Benzyloxy-3-chlorophenylboronic acid 845551-44-2 Benzene Cl (3), B(OH)₂ (4), benzyloxy (4) 262.50 Pyridine vs. benzene core; altered π-π interactions
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 Benzene B(OH)₂ (1), benzyloxy (3) 228.05 No chlorine; simpler structure with lower molecular weight

Key Observations :

  • Aromatic Core Influence : Pyridine-based compounds (e.g., the target molecule) exhibit stronger electron-deficient character compared to phenyl analogues, enhancing their reactivity in nucleophilic substitution or coupling reactions.

Stability and Reactivity Trends

  • Boronic Acid Stability: The target compound’s boronic acid group at position 4 may form anhydrides under dehydration, a common issue with arylboronic acids. TCI Chemicals notes this behavior in 4-Benzyloxy-3-chlorophenylboronic acid .
  • Suzuki Coupling Efficiency : Pyridine derivatives generally show higher reactivity in Suzuki-Miyaura couplings compared to phenyl analogues due to the electron-deficient ring. However, steric hindrance from the benzyloxy group in the target compound may reduce reaction rates .

Biological Activity

2-Benzyloxy-3-chloropyridine-4-boronic acid (CAS No. 1987879-13-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₁₁BClNO₃
  • Molecular Weight : 252.49 g/mol

The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functionality, which is crucial for its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables it to interact with various biological molecules, including enzymes and receptors, thereby modulating their activity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other boronic acids that have shown inhibitory effects on proteases and kinases.
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae, which are significant pathogens in hospital-acquired infections.

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties. A study evaluating various boronic acids found that this compound displayed significant activity against resistant strains of bacteria.

Table 1: Antibacterial Activity Against Selected Pathogens

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundAcinetobacter baumannii16 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values indicating the concentration at which the compound inhibits bacterial growth.

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. The derivatives were evaluated for their potency against various bacterial strains, leading to the identification of more effective analogs with lower MIC values.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption characteristics due to its lipophilic nature from the benzyloxy group.

Table 2: Summary of Toxicity Studies

Study TypeResult
Acute ToxicityLD50 > 2000 mg/kg in rodent models
Chronic ToxicityNo significant adverse effects observed at therapeutic doses

These findings indicate that while further studies are needed, initial assessments suggest a relatively safe profile for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-benzyloxy-3-chloropyridine-4-boronic acid, and how can purity be maximized?

  • Methodology : Use Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. For example, halogen-metal exchange on 3-chloro-2-benzyloxypyridine followed by quenching with a boronate ester can yield the boronic acid. Purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) or chromatography with neutral alumina (to avoid silica gel binding) is recommended. Monitor purity via HPLC or 11^{11}B NMR (>97% purity threshold) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy : 1^{1}H and 13^{13}C NMR to verify substituent positions (e.g., benzyloxy at C2, chlorine at C3).
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion validation.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or boronic acid dimerization (common in arylboronic acids) .

Q. What are common pitfalls in handling/storing this compound, and how can stability be ensured?

  • Methodology : Store under inert gas (argon) at 2–4°C to prevent boroxine formation. Avoid prolonged exposure to moisture. Use deuterated solvents (e.g., DMSO-d6) for NMR to minimize decomposition. Stability tests under varying pH (4–9) and temperature (20–40°C) are critical for reaction planning .

Advanced Research Questions

Q. How does the benzyloxy group at C2 influence reactivity in cross-coupling reactions compared to methoxy or other protecting groups?

  • Methodology : Compare reaction rates and yields in model Suzuki couplings (e.g., with aryl halides). Use kinetic studies (e.g., 11^{11}B NMR reaction monitoring) to assess steric/electronic effects. Computational DFT calculations (e.g., HOMO-LUMO energy gaps) can rationalize observed reactivity differences .

Q. What strategies resolve contradictions in catalytic efficiency between reported studies using this boronic acid?

  • Methodology :

  • Controlled Replicates : Standardize reaction conditions (e.g., catalyst loading, solvent polarity).
  • Impurity Analysis : Use LC-MS to identify trace inhibitors (e.g., residual Pd catalysts).
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-benzyloxy-3-chlorophenylboronic acid) to identify trends .

Q. How can computational modeling predict this compound’s behavior in supramolecular assemblies?

  • Methodology : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., B–O hydrogen bonds). Molecular dynamics simulations can model self-assembly with diols or sugars (common boronic acid partners). Validate predictions via X-ray crystallography or fluorescence titration .

Key Recommendations

  • Synthetic Optimization : Prioritize Pd-catalyzed methods for scalability.
  • Analytical Rigor : Combine spectroscopic and computational tools to address structural ambiguities.
  • Data Reproducibility : Document solvent purity, catalyst batches, and storage history meticulously.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.